molecular formula C9H14BrN3O B12317154 4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide

4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide

Cat. No.: B12317154
M. Wt: 260.13 g/mol
InChI Key: KJVDBWYKTOQMBF-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring and a dimethylaminoethyl group attached to the nitrogen atom of the carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide typically involves the following steps:

    Bromination of Pyrrole: The starting material, pyrrole, is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Formation of Carboxamide: The brominated pyrrole is then reacted with ethyl chloroformate to form the corresponding ester, which is subsequently converted to the carboxamide by reaction with ammonia or an amine.

    Introduction of Dimethylaminoethyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines or other reduced derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide, thiols, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic hydrolysis involves hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Substitution Reactions: Yield various substituted pyrrole derivatives.

    Oxidation: Produces N-oxides or other oxidized forms.

    Reduction: Results in amines or other reduced compounds.

    Hydrolysis: Forms carboxylic acids and amines.

Scientific Research Applications

4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:

    4-bromo-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide: Similar structure but with a thiophene ring instead of a pyrrole ring.

    4-bromo-2-chloro-N,N-dimethylbenzamide: Contains a benzene ring with additional chlorine substitution.

    5-bromo-N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide: Features an acridine moiety with additional amino substitution.

Properties

Molecular Formula

C9H14BrN3O

Molecular Weight

260.13 g/mol

IUPAC Name

4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C9H14BrN3O/c1-13(2)4-3-11-9(14)8-5-7(10)6-12-8/h5-6,12H,3-4H2,1-2H3,(H,11,14)

InChI Key

KJVDBWYKTOQMBF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=CN1)Br

Origin of Product

United States

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